![molecular formula C19H32B2Cl2Si B14353750 {2,2-Bis[tert-butyl(chloro)boranyl]-1-phenylethenyl}(trimethyl)silane CAS No. 93109-79-6](/img/structure/B14353750.png)
{2,2-Bis[tert-butyl(chloro)boranyl]-1-phenylethenyl}(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2,2-Bis[tert-butyl(chloro)boranyl]-1-phenylethenyl}(trimethyl)silane is a complex organosilicon compound that features a unique combination of boron, silicon, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2,2-Bis[tert-butyl(chloro)boranyl]-1-phenylethenyl}(trimethyl)silane typically involves the reaction of tert-butyl(chloro)borane with phenylethynyl(trimethyl)silane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
{2,2-Bis[tert-butyl(chloro)boranyl]-1-phenylethenyl}(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles.
Oxidation Reactions: The boron centers can be oxidized to form boronic acids or borates.
Reduction Reactions: The compound can be reduced to form different boron-silicon complexes.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or alkoxides.
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted boron-silicon compounds, while oxidation reactions produce boronic acids or borates.
Scientific Research Applications
Chemistry
In chemistry, {2,2-Bis[tert-butyl(chloro)boranyl]-1-phenylethenyl}(trimethyl)silane is used as a precursor for the synthesis of more complex organosilicon and organoboron compounds. It is also utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology and Medicine
Industry
In industry, this compound may be used in the production of advanced materials, including polymers and coatings, due to its ability to form stable bonds with various substrates.
Mechanism of Action
The mechanism of action of {2,2-Bis[tert-butyl(chloro)boranyl]-1-phenylethenyl}(trimethyl)silane involves the interaction of its boron and silicon centers with other molecules. The boron centers can act as Lewis acids, facilitating various chemical reactions, while the silicon centers provide stability and structural integrity to the compound.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: An organosilicon compound with similar reactivity but lacking the boron centers.
tert-Butyl chloride: An organochloride with similar substitution reactions but different structural properties.
Phenylethynyl(trimethyl)silane: A precursor used in the synthesis of the target compound.
Uniqueness
The uniqueness of {2,2-Bis[tert-butyl(chloro)boranyl]-1-phenylethenyl}(trimethyl)silane lies in its combination of boron and silicon centers, which provide a versatile platform for various chemical transformations. This dual functionality is not commonly found in other similar compounds, making it a valuable tool in synthetic chemistry.
Properties
CAS No. |
93109-79-6 |
|---|---|
Molecular Formula |
C19H32B2Cl2Si |
Molecular Weight |
381.1 g/mol |
IUPAC Name |
[2,2-bis[tert-butyl(chloro)boranyl]-1-phenylethenyl]-trimethylsilane |
InChI |
InChI=1S/C19H32B2Cl2Si/c1-18(2,3)20(22)17(21(23)19(4,5)6)16(24(7,8)9)15-13-11-10-12-14-15/h10-14H,1-9H3 |
InChI Key |
FXZQWCKICYABRF-UHFFFAOYSA-N |
Canonical SMILES |
B(C(=C(C1=CC=CC=C1)[Si](C)(C)C)B(C(C)(C)C)Cl)(C(C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[4-[Bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-chloro-quino lin-4-amine](/img/structure/B14353667.png)
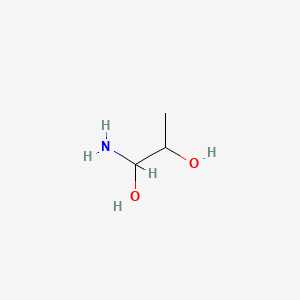

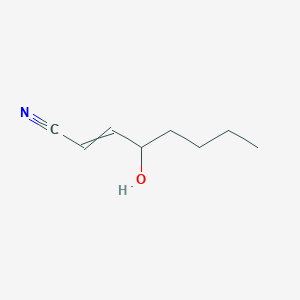
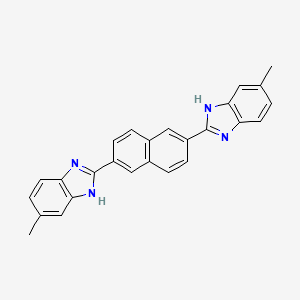
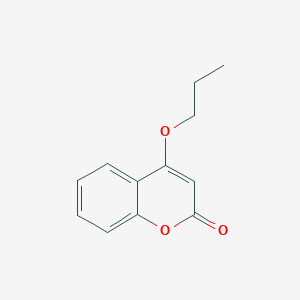
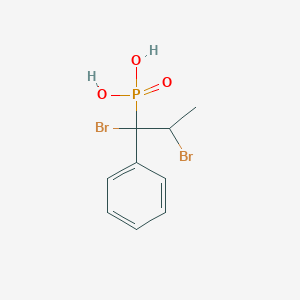
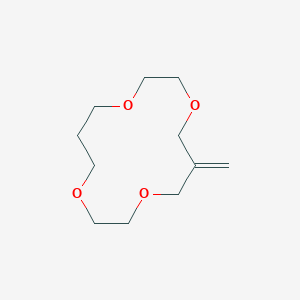
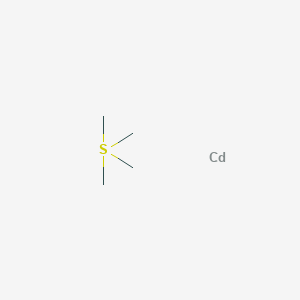

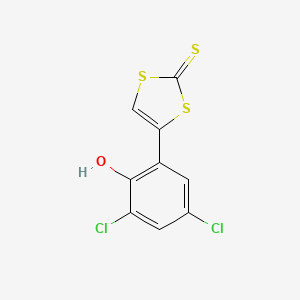
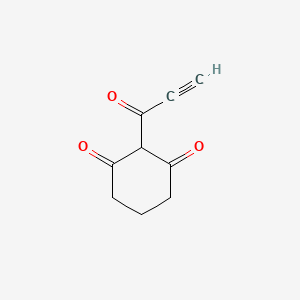

![2-(2-nitrobenzo[e][1]benzofuran-1-yl)acetic acid](/img/structure/B14353742.png)
